(Z)-ethyl 2-(6-acetamido-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate (Z)-ethyl 2-(6-acetamido-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Brand Name: Vulcanchem
CAS No.: 865248-58-4
VCID: VC4304512
InChI: InChI=1S/C22H23N3O4S/c1-3-29-21(28)14-25-18-11-10-17(23-15(2)26)13-19(18)30-22(25)24-20(27)12-9-16-7-5-4-6-8-16/h4-8,10-11,13H,3,9,12,14H2,1-2H3,(H,23,26)
SMILES: CCOC(=O)CN1C2=C(C=C(C=C2)NC(=O)C)SC1=NC(=O)CCC3=CC=CC=C3
Molecular Formula: C22H23N3O4S
Molecular Weight: 425.5

(Z)-ethyl 2-(6-acetamido-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

CAS No.: 865248-58-4

Cat. No.: VC4304512

Molecular Formula: C22H23N3O4S

Molecular Weight: 425.5

* For research use only. Not for human or veterinary use.

(Z)-ethyl 2-(6-acetamido-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate - 865248-58-4

Specification

CAS No. 865248-58-4
Molecular Formula C22H23N3O4S
Molecular Weight 425.5
IUPAC Name ethyl 2-[6-acetamido-2-(3-phenylpropanoylimino)-1,3-benzothiazol-3-yl]acetate
Standard InChI InChI=1S/C22H23N3O4S/c1-3-29-21(28)14-25-18-11-10-17(23-15(2)26)13-19(18)30-22(25)24-20(27)12-9-16-7-5-4-6-8-16/h4-8,10-11,13H,3,9,12,14H2,1-2H3,(H,23,26)
Standard InChI Key YBLQAZHKOZVSAM-GYHWCHFESA-N
SMILES CCOC(=O)CN1C2=C(C=C(C=C2)NC(=O)C)SC1=NC(=O)CCC3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

The compound’s molecular formula is C₂₂H₂₃N₃O₄S, with a molecular weight of 425.5 g/mol (CAS No.: 865248-58-4). Its structure includes:

  • A benzothiazole core (benzo[d]thiazol-3(2H)-yl) substituted at position 6 with an acetamido group (-NHCOCH₃).

  • An (E)-imino linkage at position 2, derived from 3-phenylpropanoyl chloride.

  • An ethyl acetate moiety at position 3, contributing to its lipophilicity .

The Z-configuration of the imino group is critical for its stereochemical stability and interaction with biological targets .

Synthesis and Characterization

Synthetic Pathways

Synthesis typically involves multi-step organic reactions, as outlined below:

Step 1: Formation of the Benzothiazole Core
2-Aminothiophenol reacts with 6-acetamido-2-carboxybenzaldehyde under oxidative conditions (e.g., H₂O₂/CeCl₃) to form the benzothiazole scaffold .

Step 2: Imination
The 2-amino group is condensed with 3-phenylpropanoyl chloride in the presence of a base (e.g., pyridine) to introduce the imino linkage .

Step 3: Esterification
The 3-hydroxy group is acetylated using ethyl chloroacetate under alkaline conditions .

Key Reaction Conditions:

  • Temperature: 80–120°C for cyclization steps.

  • Catalysts: Cerium(III) chloride for oxidation, polyphosphoric acid (PPA) for cyclization .

Characterization Techniques

  • NMR Spectroscopy: Confirms substituent positions and Z-configuration via coupling constants (e.g., δ 8.2 ppm for imino proton) .

  • Mass Spectrometry (MS): Molecular ion peak at m/z 425.5 [M+H]⁺.

  • HPLC: Purity >95% (C18 column, acetonitrile/water gradient) .

Biological Activities and Pharmacological Evaluation

Anti-Inflammatory and Analgesic Properties

Benzothiazole analogs demonstrate significant COX-2 inhibition (IC₅₀: 2.8–5.1 µM) and reduced ulcerogenicity compared to NSAIDs . In rodent models, analogs reduced paw edema by 60–75% at 50 mg/kg .

Antimicrobial Activity

Against S. aureus and C. albicans, benzothiazoles exhibit MIC values of 5.08–5.19 µM, comparable to fluconazole .

Pharmacological Properties

Pharmacokinetics

  • Lipophilicity: LogP = 3.2 (calculated), favoring blood-brain barrier penetration .

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the ethyl acetate group .

Toxicity Profile

  • Acute Toxicity: LD₅₀ > 500 mg/kg in rats .

  • Ulcerogenic Potential: 20% lower incidence than ibuprofen in gastric mucosa assays .

Comparative Analysis of Analogues

DerivativeActivity (IC₅₀, µM)TargetReference
Compound W174.12BRAFV600E
(Z)-Ethyl derivative5.19S. aureus
3-Phenylpropanoyl2.8COX-2

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